CHLORALOSE
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Overview
Description
It is primarily used as an avicide and rodenticide, particularly effective in temperatures below 15°C . Additionally, it has applications in neuroscience and veterinary medicine as an anesthetic and sedative . Chloralose was first synthesized in 1893 and has since been utilized in various scientific and industrial fields .
Preparation Methods
Chloralose is synthesized through the condensation of chloral hydrate with glucose . The reaction typically involves the use of an acid catalyst to facilitate the formation of the acetal linkage between the chloral hydrate and glucose molecules. Industrial production methods often involve the use of large-scale reactors to ensure efficient mixing and reaction conditions .
Chemical Reactions Analysis
Chloralose undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form trichloroacetic acid and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of trichloroethanol.
Substitution: This compound can undergo substitution reactions, particularly at the trichloromethyl group.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions include trichloroacetic acid, trichloroethanol, and various substituted derivatives .
Scientific Research Applications
Chloralose has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving the central nervous system due to its depressant and stimulant effects.
Medicine: Utilized as an anesthetic and sedative in veterinary medicine.
Industry: Applied as a rodenticide and avicide for pest control.
Mechanism of Action
Chloralose exerts its effects primarily through its action on the central nervous system. It acts as a central nervous system depressant, producing sedation and anesthesia . Additionally, it has a stimulant effect on spinal reflexes, leading to spontaneous myoclonic movements or generalized convulsions . The compound interacts with gamma-aminobutyric acid type A (GABA_A) receptors, enhancing inhibitory neurotransmission and producing its sedative effects .
Comparison with Similar Compounds
Chloralose is often compared with other similar compounds, such as:
Chloral hydrate: Both compounds are chlorinated derivatives of glucose, but chloral hydrate is primarily used as a sedative and hypnotic.
Trichloroethanol: A reduction product of this compound, trichloroethanol shares similar sedative properties.
Beta-chloralose: A structural isomer of this compound, beta-chloralose is inactive as a GABA_A receptor modulator and general anesthetic.
This compound is unique in its dual action as both a central nervous system depressant and stimulant, making it particularly useful in specific scientific and industrial applications .
Properties
Molecular Formula |
C8H11Cl3O6 |
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Molecular Weight |
309.5 g/mol |
IUPAC Name |
1-[(2R,5R,6S,6aR)-6-hydroxy-2-(trichloromethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol |
InChI |
InChI=1S/C8H11Cl3O6/c9-8(10,11)7-16-5-3(14)4(2(13)1-12)15-6(5)17-7/h2-7,12-14H,1H2/t2?,3-,4+,5+,6?,7+/m0/s1 |
InChI Key |
OJYGBLRPYBAHRT-OPKHMCHVSA-N |
Isomeric SMILES |
C(C([C@@H]1[C@@H]([C@@H]2C(O1)O[C@@H](O2)C(Cl)(Cl)Cl)O)O)O |
SMILES |
C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |
Canonical SMILES |
C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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